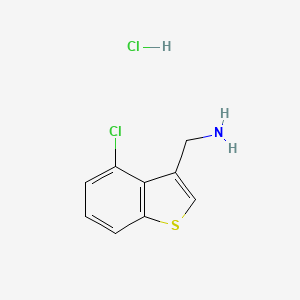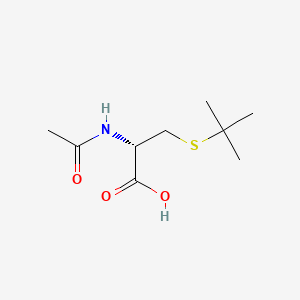![molecular formula C14H12ClNO5 B13500343 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a furan-2-ylmethyl carbamoyl methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzoic acid to form 4-chloro-2-hydroxybenzoic acid. This intermediate is then reacted with furan-2-ylmethyl isocyanate under controlled conditions to introduce the carbamoyl group. The final step involves the methoxylation of the hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the furan-2-ylmethyl carbamoyl methoxy group.
4-Chloro-2-({[(furan-2-yl)methyl]amino}benzoic acid): Similar structure but with an amino group instead of a carbamoyl group.
Uniqueness
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is unique due to the presence of the furan-2-ylmethyl carbamoyl methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12ClNO5 |
|---|---|
Poids moléculaire |
309.70 g/mol |
Nom IUPAC |
4-chloro-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C14H12ClNO5/c15-9-3-4-11(14(18)19)12(6-9)21-8-13(17)16-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,16,17)(H,18,19) |
Clé InChI |
YWSORAHKKYYEAO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


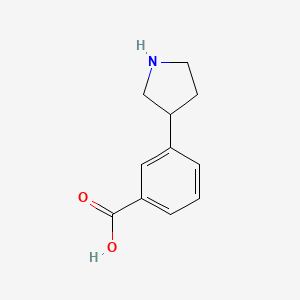
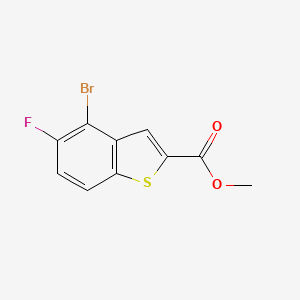

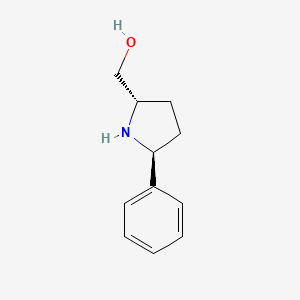

![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)

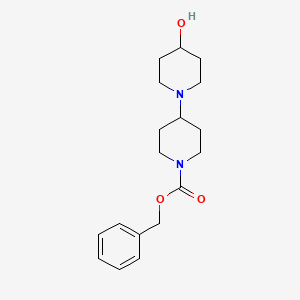

![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
